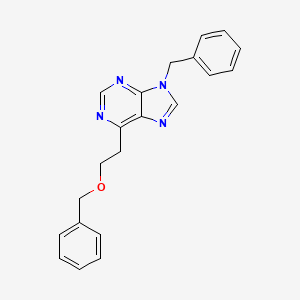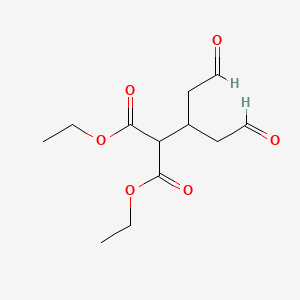
Diethyl (1,5-dioxopentan-3-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1,5-dioxopentan-3-yl)propanedioate is an organic compound with the molecular formula C12H18O6 It is a diester derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 1,5-dioxopentan-3-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,5-dioxopentan-3-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of diethyl malonate with 1,5-dioxopentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Diethyl (1,5-dioxopentan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Diethyl (1,5-dioxopentan-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Diethyl (1,5-dioxopentan-3-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the 1,5-dioxopentan-3-yl group, which can stabilize intermediates and transition states during reactions.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler diester with similar reactivity but lacking the 1,5-dioxopentan-3-yl group.
Diethyl 2-oxoglutarate: Contains an additional keto group, leading to different reactivity patterns.
Diethyl succinate: Another diester with a different carbon backbone.
Uniqueness
Diethyl (1,5-dioxopentan-3-yl)propanedioate is unique due to the presence of the 1,5-dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in simpler diesters.
属性
CAS 编号 |
921926-44-5 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
diethyl 2-(1,5-dioxopentan-3-yl)propanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)10(12(16)18-4-2)9(5-7-13)6-8-14/h7-10H,3-6H2,1-2H3 |
InChI 键 |
SWTSZHJDXRLRJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(CC=O)CC=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)


![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
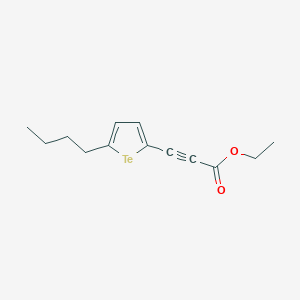
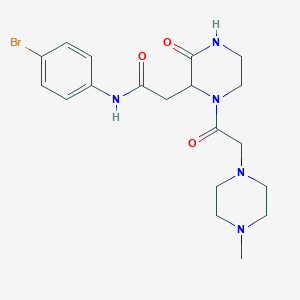
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)

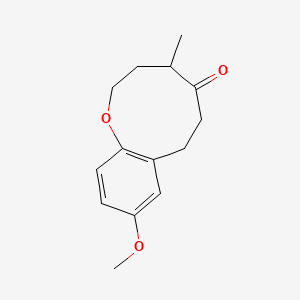

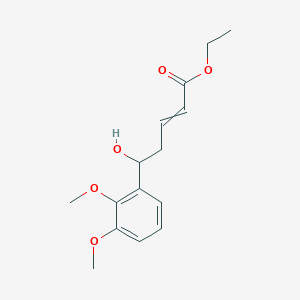
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
